molecular formula C18H22N4O3S B2600413 2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-34-4

2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2600413
CAS No.: 898346-34-4
M. Wt: 374.46
InChI Key: VRGAFULOEFCSFB-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic small molecule investigated for its potent inhibitory activity against receptor tyrosine kinases, with a particular focus on the Epidermal Growth Factor Receptor (EGFR) family. This compound is a structurally advanced thiazolo[3,2-b][1,2,4]triazole derivative, a scaffold known for its diverse pharmacological potential. Its primary research value lies in its mechanism of action, where it functions by competitively binding to the ATP-binding site of specific kinase targets, thereby suppressing autophosphorylation and subsequent downstream signaling cascades that are critical for cellular processes like proliferation and survival. Research into this compound is predominantly within the field of oncology, where it is utilized as a chemical tool to study aberrant kinase signaling in various cancer cell lines. Studies have explored its efficacy in inhibiting the growth of tumors harboring mutations in the EGFR signaling pathway, positioning it as a candidate for the development of novel targeted cancer therapeutics. The compound's structure, featuring a morpholino group and a methoxyphenyl moiety, is engineered to optimize binding affinity and selectivity. Its application extends to basic biochemical research for elucidating the complex roles of specific kinases in disease pathogenesis and for validating new kinase targets in high-throughput screening assays.

Properties

IUPAC Name

2-ethyl-5-[(4-methoxyphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-3-14-19-18-22(20-14)17(23)16(26-18)15(21-8-10-25-11-9-21)12-4-6-13(24-2)7-5-12/h4-7,15,23H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGAFULOEFCSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological properties, including antimicrobial and anticancer activities. The structural complexity and the presence of various functional groups make it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains. For instance, studies have shown that certain thiazole derivatives possess IC50 values in the low micromolar range against pathogenic bacteria, suggesting potent antimicrobial effects .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiazole-containing compounds have demonstrated cytotoxicity against different cancer cell lines. For example, one study reported that thiazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against specific cancer cell lines . The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhances the anticancer activity of these compounds.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that its biological effects may be mediated through interactions with specific cellular targets. The presence of the morpholino group may enhance solubility and facilitate cellular uptake, leading to increased bioactivity.

Case Study 1: Anticancer Efficacy

In a recent study involving various thiazole derivatives, researchers found that compounds with similar structural features to this compound exhibited significant antiproliferative effects on A431 cells (human epidermoid carcinoma). The study highlighted that modifications to the phenyl ring significantly influenced cytotoxicity levels .

CompoundIC50 (µg/mL)Cell Line
Compound A1.98 ± 1.22A431
Compound B<10Jurkat
2-Ethyl...<23A431

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that several compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the thiazole ring is crucial for antimicrobial efficacy .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Scientific Research Applications

Structural Characteristics

The compound is classified as a thiazole derivative, which is characterized by the presence of a thiazole ring and a triazole moiety. These heterocyclic compounds are known for their versatility in medicinal chemistry due to their ability to participate in various chemical reactions and interactions. The molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S with a molecular weight of approximately 374.5 g/mol .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can inhibit the growth of various bacterial strains. For instance, derivatives of thiazoles have been tested against Staphylococcus aureus and Escherichia coli with promising results .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Various studies have explored the anticancer activity of thiazole and triazole derivatives against different cancer cell lines. For example, compounds containing similar moieties have shown efficacy against human glioblastoma and melanoma cells . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways . This suggests that this compound could be explored further as a COX inhibitor.

Synthesis and Biological Evaluation

A recent study synthesized several thiazole derivatives and evaluated their antimicrobial activity using the MTT assay against various pathogens. Among these derivatives, those structurally related to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to elucidate the relationship between the chemical structure of thiazole derivatives and their biological activity. Modifications in substituents on the phenyl ring or variations in the morpholino group have been shown to enhance antimicrobial and anticancer activities significantly . This highlights the importance of structural optimization in developing effective therapeutics.

Chemical Reactions Analysis

Substitution Reactions

The compound’s electron-rich thiazolo-triazole core and substituents enable regioselective substitutions:

  • Morpholino Group : Acts as an electron-donating group, facilitating nucleophilic aromatic substitution at the para position of the triazole ring .

  • 4-Methoxyphenyl Group : Undergoes demethylation under acidic conditions (e.g., HBr/AcOH) to form phenolic derivatives .

Example Reaction :

Compound+HBr/AcOH5-((4-Hydroxyphenyl)(morpholino)methyl)-2-ethylthiazolo-triazol-6-ol[6]\text{Compound} + \text{HBr/AcOH} \rightarrow \text{5-((4-Hydroxyphenyl)(morpholino)methyl)-2-ethylthiazolo-triazol-6-ol} \quad[6]

Oxidative Cyclization and Stability

The thiazolo-triazole system exhibits oxidative stability but participates in controlled oxidation:

  • Disulfide Formation : Under DMSO-mediated oxidation, the free thiol intermediate forms a disulfide bridge, enabling cyclization to benzo thiazolo[2,3-c] triazole derivatives .

  • Mechanism : Radical intermediates generated via visible-light activation drive regioselective C–S bond formation .

Radical Trapping Study :

AdditiveYield ReductionImplication
TEMPO20% (vs. 90%)Confirms radical pathway

Ring-Opening and Functionalization

The thiazole ring undergoes ring-opening under strong basic conditions (e.g., NaOH/EtOH):

  • Reaction : Cleavage of the thiazole S–C bond generates a thiolate intermediate, which reacts with electrophiles (e.g., alkyl halides) .

  • Application : Used to introduce alkyl/aryl groups at the C5 position .

Example :

Compound+R-XNaOH/EtOH5-Alkylthio-triazole derivative[7]\text{Compound} + \text{R-X} \xrightarrow{\text{NaOH/EtOH}} \text{5-Alkylthio-triazole derivative} \quad[7]

Biological Activity-Related Reactions

While primarily studied for pharmacological properties, the compound’s reactivity in biological systems includes:

  • Hydrogen Bonding : The morpholino oxygen and triazole nitrogen participate in H-bonding with enzymes (e.g., COX-2 inhibition) .

  • Metabolic Demethylation : The 4-methoxy group is metabolized to a hydroxyl group in vivo, enhancing solubility .

Structure-Activity Relationship (SAR) :

ModificationBiological Impact
Morpholino substitution↑ Solubility and bioavailability
4-Methoxy to hydroxyl↑ Anti-inflammatory activity

Spectroscopic Characterization

Key data supporting reaction outcomes:

  • ¹H/¹³C NMR : Confirms regioselectivity in cyclocondensation (e.g., δ 7.44–7.50 ppm for aromatic protons; δ 161.1 ppm for carbonyl) .

  • X-ray Crystallography : Validates exclusive formation of (2-(4-methoxyphenyl)-6-methylthiazolo-triazol-5-yl)methanone regioisomer .

Selected ¹³C NMR Shifts :

Carbon Positionδ (ppm)Assignment
Thiazole C2123.1Quaternary
Triazole C5156.8N-linked
Methoxy OCH₃55.8-OCH₃

Comparison with Similar Compounds

Key Observations :

  • The morpholino-methyl substituent is unique compared to other derivatives bearing amino, aryl, or heteroaromatic groups, which may enhance solubility and target engagement .

Anticonvulsant Activity

  • 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Exhibited selective activity against maximal electroshock (MES)-induced seizures (ED₅₀ = 38.2 mg/kg), attributed to the electron-withdrawing fluoro group enhancing blood-brain barrier penetration .
  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : Active in both MES and pentylenetetrazole (PTZ) models, suggesting dual mechanisms of action .

The target compound’s 4-methoxyphenyl group may reduce anticonvulsant potency compared to halogenated analogs due to decreased electrophilicity.

Anticancer Activity

  • 5-Arylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones (269a–e): Showed IC₅₀ values of 1.2–8.7 µM against MCF-7 and HeLa cell lines, outperforming non-conjugated amide derivatives .
  • Halo-substituted N-arylacetamides : Demonstrated enhanced cytotoxicity (e.g., 4-chloro derivative: IC₅₀ = 3.1 µM) due to improved DNA intercalation .

Antimicrobial Activity

  • Thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones : Exhibited moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .
  • Morpholine derivatives : Often associated with enhanced Gram-negative activity due to improved membrane penetration .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs) : Halogen substituents (e.g., 4-fluoro in 3c) enhance anticonvulsant and anticancer activities by increasing electrophilicity and binding affinity .

Hydrogen-Bond Donors: The 6-hydroxyl group in the target compound may improve solubility but reduce metabolic stability compared to 6-ketone derivatives .

Heterocyclic Moieties: Morpholino and piperazine groups improve pharmacokinetic profiles, as seen in analogs like (Z)-5-((4-(2-hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6c) .

Q & A

Q. How to reconcile discrepancies in biological activity data for structurally analogous compounds?

  • Methodological Answer :
  • Assay Variability : Standardize antifungal testing using CLSI M38-A2 guidelines for consistent inoculum sizes .
  • Structure-Activity Refinement : Compare MIC values of analogs with/without the ethyl group to isolate its role in membrane penetration .

Tables for Key Data

Q. Table 1: Comparative Synthetic Yields Under Different Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)Reference
Bleaching ClayPEG-40070–807899
NoneEtOHReflux4585

Q. Table 2: Key ¹H NMR Assignments

Proton GroupChemical Shift (δ, ppm)MultiplicityReference
Ethyl (-CH₂CH₃)1.2–1.4 / 4.1–4.3Triplet/Quartet
Methoxyphenyl (-OCH₃)3.8Singlet
Morpholino (-NCH₂)2.5–3.7Multiplet

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